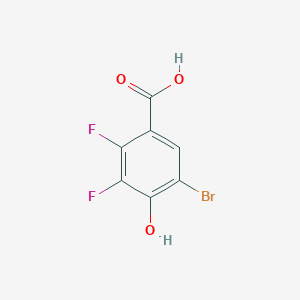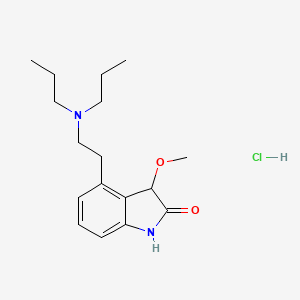
3-Methoxy Ropinirole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H26N2O2·HCl and a molecular weight of 326.86 g/mol . It is a derivative of Ropinirole, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome . The addition of a methoxy group at the third position enhances its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several key steps:
Starting Material: The synthesis begins with the preparation of 3-methoxyindole.
Alkylation: The indole derivative undergoes alkylation with 2-(di-n-propylamino)ethyl chloride under basic conditions to form the intermediate.
Cyclization: The intermediate is then cyclized to form the indolinone structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to maximize product formation.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy Ropinirole Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogenating agents like bromine or chlorine for substitution reactions.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Parent amine.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy Ropinirole Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on dopamine receptors and its potential neuroprotective properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control .
Mecanismo De Acción
The mechanism of action of 3-Methoxy Ropinirole Hydrochloride involves its interaction with dopamine receptors. It has a high affinity for D2 and D3 dopamine receptors, where it acts as an agonist. This interaction stimulates the postsynaptic dopamine receptors in the brain, mimicking the effects of dopamine and alleviating symptoms of dopamine deficiency disorders .
Comparación Con Compuestos Similares
Ropinirole: The parent compound, used for similar therapeutic purposes.
Pramipexole: Another non-ergoline dopamine agonist with similar applications.
Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease.
Uniqueness: 3-Methoxy Ropinirole Hydrochloride is unique due to the presence of the methoxy group, which enhances its pharmacokinetic properties and potentially its efficacy and safety profile compared to its analogs .
Propiedades
Fórmula molecular |
C17H27ClN2O2 |
|---|---|
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
Clave InChI |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
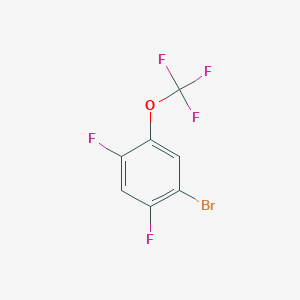

![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
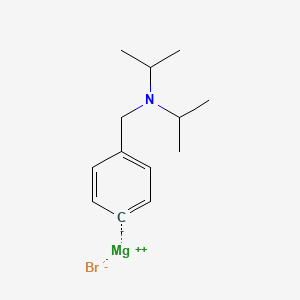
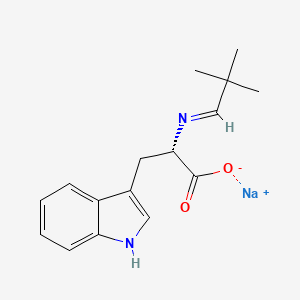
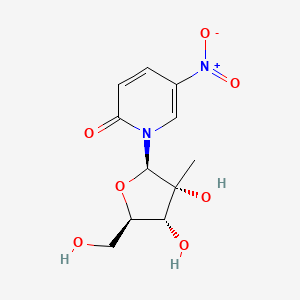
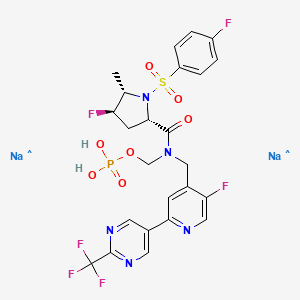
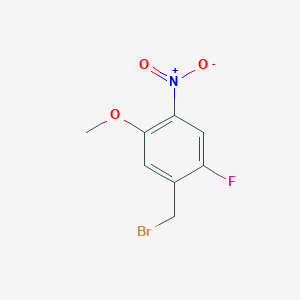
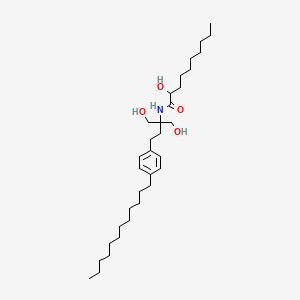
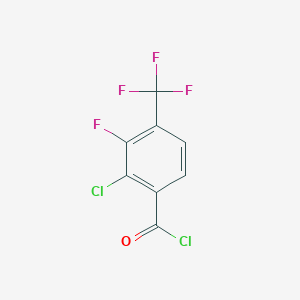
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
